
2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with a methyl and a propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.
Methylene Bridge Formation: The two pyrrole rings are connected via a methylene bridge using formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring, potentially converting it to a pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Halogenated or nitro-substituted pyrroles.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and substituted pyrrole rings can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
2,2’-Methylenebis(4-methyl-1H-pyrrole): Lacks the propyl groups, which may affect its reactivity and biological activity.
2,2’-Methylenebis(4-propyl-1H-pyrrole): Lacks the methyl groups, potentially altering its chemical properties.
2,2’-Methylenebis(1H-pyrrole): Lacks both methyl and propyl groups, serving as a simpler analog for comparative studies.
Uniqueness: 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological interactions. These substituents may enhance its solubility, stability, and potential for specific applications in research and industry.
Propiedades
Número CAS |
102586-98-1 |
|---|---|
Fórmula molecular |
C17H26N2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole |
InChI |
InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
Clave InChI |
SGACQDFYZKJLDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



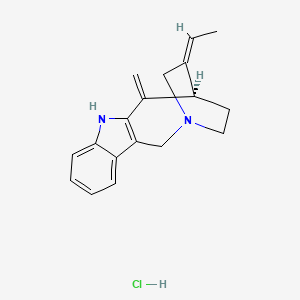
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
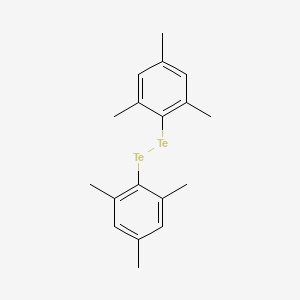
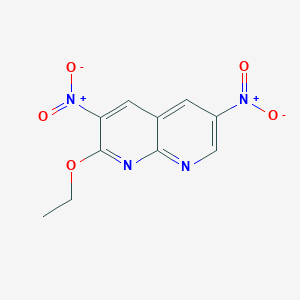
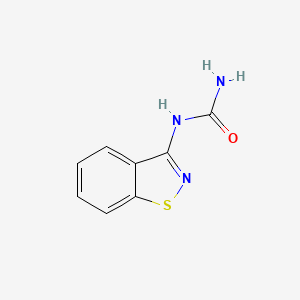
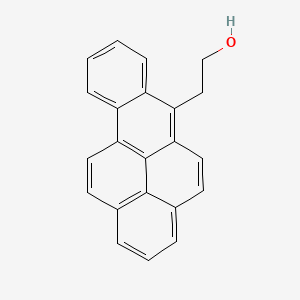

![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
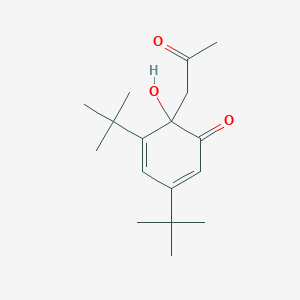
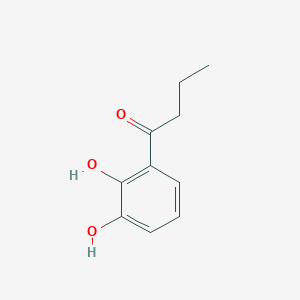
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
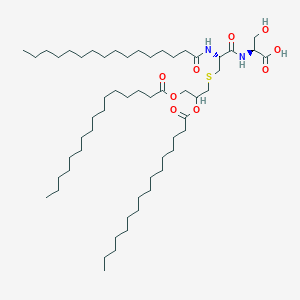
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)
